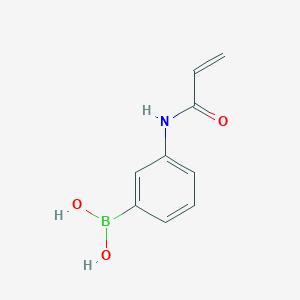

3-Acrylamidophenylboronic acid

描述

Significance of Boronic Acids in Contemporary Chemistry and Materials Science

Boronic acids, a class of organoboron compounds, have become indispensable tools in modern chemistry and materials science. scbt.comboronmolecular.compharmiweb.com Their utility is rooted in their unique reactivity and the versatility of their derivatives.

Boronic acid derivatives are widely recognized for their role in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. scbt.comboronmolecular.com This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced polymers. scbt.comboronmolecular.com Beyond their use as synthetic reagents, boronic acids are integral to the development of sensors, diagnostic tools, and advanced materials due to their specific binding capabilities. scbt.comnih.gov

A key characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides (sugars). nih.govacs.orgbath.ac.uk This interaction leads to the formation of cyclic boronate esters. nih.govacs.org The reversibility of this bond is often dependent on the pH of the surrounding environment, allowing for dynamic and controllable molecular recognition. nih.govresearchgate.net This property is the cornerstone for the development of sensors for glucose and other biologically important molecules, as well as for creating self-healing materials and drug delivery systems. scbt.comnih.govacs.org

Dual Functionality of AAPBA: Acrylamide (B121943) and Phenylboronic Acid Moieties

The power of AAPBA lies in its possession of two distinct functional groups, each contributing a specific set of properties and reactivities. alfa-chemistry.com

The acrylamide portion of the AAPBA molecule contains a vinyl group, which is readily polymerizable. alfa-chemistry.comwikipedia.org This allows for the incorporation of AAPBA into long polymer chains, forming materials such as hydrogels and copolymers. alfa-chemistry.comsigmaaldrich.comresearchgate.net The ability to be integrated into a polymer backbone is crucial for creating stable, functional materials. chemimpex.comgoogle.com Polyacrylamides, in general, are known for their water-solubility and ability to form gels, properties that are conferred to materials synthesized with AAPBA. wikipedia.orgwikipedia.org

The phenylboronic acid moiety provides AAPBA with its capacity for molecular recognition, particularly for diol-containing molecules like glucose. alfa-chemistry.commdpi.comxmu.edu.cn This interaction is the basis for creating "smart" materials that can respond to specific chemical stimuli. alfa-chemistry.comscbt.com For instance, a hydrogel containing AAPBA can swell or shrink in response to changes in glucose concentration, a property that is being actively explored for the development of glucose-responsive insulin (B600854) delivery systems. nih.govrsc.org The phenylboronic acid group is also sensitive to pH changes, adding another layer of responsiveness to the materials it is incorporated into. nih.govacs.org

Overview of AAPBA's Role in Smart Materials and Biomedical Innovations

The unique combination of a polymerizable group and a stimulus-responsive recognition site makes AAPBA a highly valuable monomer for the design of intelligent materials and innovative biomedical devices. alfa-chemistry.comacs.org These materials can sense and react to their environment, leading to applications such as:

Glucose Sensors: Materials that can detect and report glucose levels, crucial for managing diabetes. chemimpex.comscbt.comnih.gov

Drug Delivery Systems: "Smart" hydrogels that release therapeutic agents in response to specific biological triggers, such as elevated glucose levels. alfa-chemistry.comsigmaaldrich.comchemimpex.com

Bioreactors and Actuator Systems: Materials that can perform specific functions in response to chemical signals. scbt.com

Tissue Engineering: Self-healing hydrogels that can mimic the properties of natural tissues and provide a supportive environment for cell growth. sigmaaldrich.com

The versatility of AAPBA continues to inspire research into new and advanced functional materials with the potential to address significant challenges in medicine and technology. alfa-chemistry.com

Properties of 3-Acrylamidophenylboronic Acid

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀BNO₃ | sigmaaldrich.comchemimpex.comscbt.com |

| Molecular Weight | 190.99 g/mol | sigmaaldrich.comchemimpex.comscbt.com |

| Appearance | White to amber crystalline powder | chemimpex.com |

| Melting Point | 129-146 °C | sigmaaldrich.com |

| CAS Number | 99349-68-5 | sigmaaldrich.comchemimpex.comscbt.com |

Structure

2D Structure

属性

IUPAC Name |

[3-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVXDHIJOKEBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149698-08-8 | |

| Record name | Boronic acid, B-[3-[(1-oxo-2-propen-1-yl)amino]phenyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149698-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50438076 | |

| Record name | 3-Acrylamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99349-68-5 | |

| Record name | 3-Acrylamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acrylamidophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acrylamidophenylboronic Acid

Condensation Reactions for AAPBA Synthesis

A prevalent and effective method for synthesizing AAPBA is through a condensation reaction. alfa-chemistry.com This approach involves the formation of an amide bond between the amino group of a boronic acid compound and the carboxyl group of an acrylic acid compound.

The core of the synthesis is the reaction between 3-Aminophenylboronic acid (APBA), which provides the phenylboronic acid moiety, and Acrylic acid (AA), which supplies the polymerizable acrylamide (B121943) group. alfa-chemistry.com In this reaction, the amino group (-NH₂) of APBA acts as a nucleophile, attacking the carbonyl carbon of the activated acrylic acid to form the desired amide bond, resulting in the AAPBA molecule. alfa-chemistry.comwikipedia.org

To facilitate the amide bond formation between APBA and AA, a coupling agent is essential. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) is a commonly used water-soluble carbodiimide (B86325) for this purpose. alfa-chemistry.compubcompare.ai EDCI functions by activating the carboxyl group of acrylic acid. wikipedia.org This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, which makes the carbonyl carbon more susceptible to nucleophilic attack by the primary amine of APBA. wikipedia.org A significant advantage of using EDCI is that its urea (B33335) byproduct is water-soluble, simplifying its removal from the final product during purification. wikipedia.org

The efficiency and yield of AAPBA synthesis are highly dependent on the optimization of reaction conditions. alfa-chemistry.com Key parameters that are controlled include pH, temperature, and the solvent system used.

pH: The reaction is typically conducted in a slightly acidic medium. For the EDCI-mediated coupling of APBA and AA, the pH of the aqueous solutions is adjusted to 4.8. alfa-chemistry.com EDCI couplings are generally most effective in a pH range of 4.0-6.0. wikipedia.org

Temperature: Temperature control is crucial. The reaction is initiated at a reduced temperature, typically in an ice-water bath at 4°C, and maintained for about an hour. alfa-chemistry.com Afterward, the reaction is allowed to proceed at room temperature for an extended period, often around 12 hours, to ensure completion. alfa-chemistry.com

Solvent Systems: Deionized water is an effective solvent for this reaction, particularly due to the water solubility of the EDCI coupling agent and its byproduct. alfa-chemistry.com Other solvent systems, such as a mixture of tetrahydrofuran (B95107) (THF) and water, have been utilized in similar syntheses involving acryloyl chloride instead of acrylic acid. nih.govnih.gov

A summary of a typical synthesis procedure is outlined in the table below.

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 3-Aminophenylboronic acid (APBA), Acrylic acid (AA) | alfa-chemistry.com |

| Coupling Agent | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) | alfa-chemistry.com |

| Solvent | Deionized water | alfa-chemistry.com |

| pH | 4.8 | alfa-chemistry.com |

| Initial Temperature | 4°C for 1 hour | alfa-chemistry.com |

| Subsequent Temperature | Room temperature for 12 hours | alfa-chemistry.com |

Purification and Characterization Techniques for Synthesized AAPBA

Following the synthesis, a multi-step process of purification and characterization is necessary to isolate the pure AAPBA and confirm its chemical structure.

The purification of the synthesized AAPBA typically begins with the removal of insoluble byproducts via filtration. alfa-chemistry.com The crude product is then subjected to an extraction process. A common method involves using an organic solvent, such as ether, to extract the AAPBA from the aqueous reaction mixture. alfa-chemistry.com This extraction step is often repeated multiple times to maximize the yield. After extraction, the organic solvent is removed, commonly through vacuum drying, which results in a solid powder. alfa-chemistry.com The final step for achieving high purity is recrystallization, where the solid powder is dissolved in water and allowed to crystallize at a low temperature. alfa-chemistry.com The resulting white crystalline product is then filtered and dried under a vacuum. alfa-chemistry.com

Spectroscopic techniques are indispensable for verifying the identity and structure of the synthesized AAPBA. nih.govdovepress.com Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the primary methods used.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the AAPBA molecule, confirming the success of the amide bond formation and the persistence of the boronic acid and acryloyl groups. dovepress.com The disappearance of the C=C bond absorption peaks from the monomer reactants in the polymer spectrum indicates successful polymerization. dovepress.com

| Functional Group | Characteristic Absorption Band (cm-1) | Source |

|---|---|---|

| C=O stretch (Amide) | 1660 | dovepress.com |

| C=C stretch | 1640 | dovepress.com |

| Benzene Ring | 1555-1610 | dovepress.com |

| O-B-O bend | 1352 | dovepress.com |

| B-O stretch | 1014 | dovepress.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule, allowing for an unambiguous structural confirmation. nih.gov

| Chemical Shift (δ ppm) | Proton Assignment (in DMSO-d6) | Source |

|---|---|---|

| 10.0 | 1H, -NH- | nih.gov |

| 7.1-7.9 | 4H, Benzene Ring | nih.gov |

| 6.4 | 1H, Acryloyl group | nih.gov |

| 6.1 | 1H, Acryloyl group | nih.gov |

| 5.6 | 2H, -B(OH)2 | nih.gov |

Polymerization and Copolymerization of 3 Acrylamidophenylboronic Acid

Controlled/Living Radical Polymerization Techniques

Among the various controlled/living radical polymerization (CLRP) methods, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a highly versatile and robust technique for polymerizing functional monomers like AAPBA. RAFT polymerization is tolerant of a wide range of functional groups and reaction conditions, making it particularly suitable for creating complex polymer structures.

RAFT polymerization utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization process. This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The living nature of RAFT polymerization enables the sequential addition of different monomers to produce block copolymers.

The direct RAFT polymerization of unprotected 3-acrylamidophenylboronic acid has been successfully demonstrated, yielding well-defined homopolymers (p(AAPBA)). researchgate.net This method avoids the need for protection and deprotection steps for the boronic acid group, simplifying the synthesis process.

The polymerization is typically conducted in a mixed solvent system, such as dimethylformamide (DMF) and water, at elevated temperatures (e.g., 70°C) using a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). researchgate.netutwente.nl The presence of a small amount of water is often necessary to prevent intermolecular cross-linking through the formation of boroxine (B1236090) rings. utwente.nl The choice of RAFT agent is crucial; dithiobenzoates and trithiocarbonates like 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methylpropionic acid (DDMAT) have proven effective. researchgate.netutwente.nlmdpi.com

Kinetic studies have shown that the polymerization follows pseudo-first-order kinetics, and the number-average molecular weight (Mn) of the resulting p(AAPBA) increases linearly with monomer conversion. researchgate.net This indicates a controlled polymerization process. The polymers produced typically exhibit low polydispersity indices (PDI), often below 1.20. researchgate.netmdpi.com Characterization of the homopolymer's molecular weight often requires protection of the boronic acid groups (e.g., by esterification with pinacol) to improve its solubility for techniques like size exclusion chromatography (SEC). researchgate.netutwente.nl

Table 1: RAFT Homopolymerization of this compound (AAPBA)

| [M]:[CTA]:[I] Ratio | Conversion (%) | M (theoretical, g/mol ) | M (experimental, g/mol ) | PDI | Reference |

| 100:1:0.1 | 71 | 19,500 | 19,700 | 1.16 | researchgate.net |

| 200:1:0.1 | 74 | 40,600 | 37,800 | 1.16 | researchgate.net |

| 50:1:0.2 | 70 | - | 6,200 | 1.08 | utwente.nl |

M: Monomer (AAPBA), CTA: Chain Transfer Agent, I: Initiator. Experimental conditions varied between studies.

The living nature of the p(AAPBA) chains synthesized via RAFT polymerization allows them to be used as macromolecular chain transfer agents (macro-CTAs) for the subsequent polymerization of a second monomer, leading to the formation of well-defined block copolymers. researchgate.net

####### 3.1.1.2.1. Poly(this compound)-b-poly(N,N-dimethylacrylamide) (PAPBA-b-PDMA)

The synthesis of the amphiphilic block copolymer Poly(this compound)-b-poly(N,N-dimethylacrylamide) (PAPBA-b-PDMA) has been achieved through sequential RAFT polymerization. researchgate.net In this process, a p(AAPBA) homopolymer is first synthesized and then used as a macro-CTA to initiate the polymerization of N,N-dimethylacrylamide (DMA). researchgate.netmdpi.com

The chain extension of the p(AAPBA) macro-CTA with DMA demonstrates the high end-group fidelity of the RAFT process. The resulting block copolymers have been shown to possess narrow molecular weight distributions, with PDI values in the range of 1.17. researchgate.net The successful synthesis is confirmed by techniques such as ¹H NMR spectroscopy and size exclusion chromatography, which show an increase in molecular weight corresponding to the addition of the PDMA block. researchgate.net

Table 2: Synthesis of PAPBA-b-PDMA via RAFT Polymerization

| Polymer | [M]:[CTA]:[I] Ratio (for PAPBA block) | Conversion (%) | M (theoretical, g/mol ) | M (experimental, g/mol ) | PDI | Reference |

| PAPBA-b-PDMA | 100:1:0.2 | 96 | 35,000 | 38,700 | 1.17 | researchgate.net |

M: Monomer, CTA: Chain Transfer Agent, I: Initiator. Data pertains to the final block copolymer.

####### 3.1.1.2.2. Poly(this compound-block-N-vinylcaprolactam) (p(AAPBA-b-NVCL))

The synthesis of the specific block copolymer Poly(this compound-block-N-vinylcaprolactam) (p(AAPBA-b-NVCL)) via RAFT polymerization is not extensively documented in the reviewed scientific literature. While RAFT polymerization has been successfully employed for the synthesis of homopolymers of N-vinylcaprolactam (NVCL) and for creating block copolymers of NVCL with other monomers, its specific sequential polymerization with this compound appears to be a less common architecture.

####### 3.1.1.2.3. Poly(this compound)-block-poly(acrylamidoethylamine) (PAPBA-b-PAEA)

A well-defined, dual-functionalized diblock copolymer, Poly(this compound)-block-poly(acrylamidoethylamine) (PAPBA-b-PAEA), has been synthesized by sequential RAFT polymerization. utwente.nl This process involves a multi-step approach:

Synthesis of the PAPBA macro-CTA : A homopolymer of AAPBA is first prepared via RAFT polymerization, similar to the method described in section 3.1.1.1. For example, a polymerization with a monomer to CTA to initiator ratio of 50:1:0.2 at 70°C can yield a PAPBA block with a degree of polymerization of approximately 30 (Mn = 6.2 kDa, PDI = 1.08). utwente.nl

Chain Extension with a Protected Monomer : The resulting PAPBA homopolymer serves as a macro-CTA for the polymerization of a Boc-protected amino-functional monomer, tert-butyl(2-acrylamidoethyl)carbamate (AEANBoc). This second polymerization step extends the polymer chain, creating the block copolymer structure. A typical reaction might achieve 65% conversion over 8 hours. utwente.nl

Deprotection : The final step involves the removal of the Boc protecting groups from the PAEANBoc block using an acid, such as trifluoroacetic acid (TFA), to yield the final PAPBA-b-PAEA diblock copolymer. utwente.nl

Characterization using gel permeation chromatography (after pinacol (B44631) protection of the boronic acid groups) shows a clear shift to higher molecular weight upon the addition of the second block, with the polymer maintaining a narrow and monomodal molecular weight distribution (PDI ≈ 1.10), confirming the controlled nature of the synthesis. utwente.nl

Table 3: Characteristics of PAPBA-b-PAEA Synthesis

| Polymer Stage | Degree of Polymerization | M (NMR, kDa) | PDI | Reference |

| PAPBA30 macro-CTA | 30 | 6.2 | 1.08 | utwente.nl |

| PAPBA30-b-PAEANBoc25 | 30-b-25 | 11.6 | 1.10 | utwente.nl |

Subscripts denote the degree of polymerization for each block.

Advanced Applications of 3 Acrylamidophenylboronic Acid Based Materials

Stimuli-Responsive Materials and Smart Polymers

Smart polymers, or stimuli-responsive materials, are macromolecules that undergo significant, reversible changes in their physical or chemical properties in response to small external stimuli. nih.govnih.gov The incorporation of 3-APBA into polymer structures imparts sensitivity to both pH and the concentration of certain diols, such as glucose. mdpi.com This dual-responsiveness allows for the creation of sophisticated materials for applications like controlled drug delivery and biosensing. nih.govmdpi.com

The fundamental principle behind this responsiveness lies in the equilibrium of the boronic acid group. mdpi.com In its uncharged, trigonal form, the boronic acid is relatively hydrophobic. Upon an increase in pH or in the presence of diols, it can convert to a charged, tetrahedral boronate, leading to increased hydrophilicity. mdpi.comnih.gov This transition is the key to the macroscopic changes observed in these smart polymer systems.

The boronic acid moiety of 3-APBA is a weak Lewis acid that can accept a hydroxide (B78521) ion, leading to a change in its hybridization state and charge. This property is exploited to create materials that respond to changes in ambient pH. At a pH below its pKa, the boronic acid is predominantly in its neutral, less soluble form. As the pH rises above the pKa, the equilibrium shifts towards the formation of the anionic boronate form, which increases the polymer's hydrophilicity and can trigger various responses. nih.gov

Block copolymers containing a poly(3-acrylamidophenylboronic acid) (PAPBA) segment can self-assemble in aqueous solutions to form micelles. The morphology of these micelles can be controlled by adjusting the pH of the solution. For instance, a diblock copolymer composed of PAPBA and a poly-amine block like poly(acrylamidoethylamine) (PAEA) can exhibit reversible morphological inversion. nih.govrsc.org

At a low pH, the PAEA block is protonated and hydrophilic, forming the micelle's corona, while the less soluble PAPBA block forms the core. Conversely, at a high pH, the PAPBA block becomes the negatively charged, hydrophilic boronate form, and moves to form the corona, while the now deprotonated and less soluble PAEA block collapses to form the core. nih.gov This pH-driven inversion of the core-shell structure is a powerful tool for designing nanocarriers that can release their payload in response to a specific pH environment. nih.govrsc.org

Below is a table summarizing the properties of such a diblock copolymer system at different pH values.

| pH | PAPBA Block State | PAEA Block State | Micelle Morphology | Surface Charge |

| Low pH (e.g., 2) | Neutral, Hydrophobic | Protonated, Hydrophilic | PAPBA core, PAEA corona | Positive (~ +40 mV) |

| High pH (e.g., 12) | Anionic, Hydrophilic | Neutral, Hydrophobic | PAEA core, PAPBA corona | Negative (~ -35 mV) |

This table illustrates the pH-dependent behavior of a PAPBA-b-PAEA diblock copolymer, showing the reversible morphological inversion of its micelles. nih.gov

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. nih.govdcu.ie When 3-APBA is incorporated into a hydrogel matrix, the material's swelling behavior becomes pH-dependent. nih.govnih.gov

At a pH below the pKa of the boronic acid, the hydrogel is in a relatively collapsed or shrunken state due to the hydrophobicity of the neutral boronic acid groups. As the pH increases above the pKa, the boronic acid groups ionize to form anionic boronate esters. nih.gov The resulting electrostatic repulsion between these negative charges along the polymer chains, coupled with the increased hydrophilicity, causes the hydrogel network to expand and absorb a significant amount of water, leading to swelling. nih.govresearchgate.net This reversible swelling and shrinking can be harnessed for applications such as pH-sensitive drug delivery systems and sensors. nih.govmdpi.com

For example, hydrogels made from copolymers of dopamine (B1211576) methacrylamide (B166291) (DMA) and 3-APBA demonstrate this pH-responsive swelling. At a low pH (e.g., 3), the hydrogel shrinks, while at a higher pH (e.g., 9), it swells due to the formation of the charged catechol-boronate complex and the resulting electrostatic repulsion. nih.gov

The interaction between boronic acids and catechols, which are diols, can be exploited to create pH-responsive adhesive materials. Copolymers of 3-APBA and a catechol-containing monomer like dopamine methacrylamide can form hydrogel adhesives whose adhesive properties are tunable by pH. nih.govresearchgate.net

At an acidic pH, the catechol groups are capable of forming strong adhesive bonds with surfaces. mtu.edu However, as the pH is raised to a basic level (e.g., pH 9), the boronic acid moieties on the 3-APBA form complexes with the catechol groups. nih.govresearchgate.net This complexation effectively cross-links the polymer network and also blocks the catechol groups from interacting with the substrate, leading to a significant reduction in adhesion. nih.gov This process is reversible; lowering the pH breaks the catechol-boronate complex and restores the adhesive properties. nih.gov This "switchable" adhesion has potential applications in biomedical devices and reusable adhesives.

The following table summarizes the adhesive properties of a DMA and 3-APBA copolymer hydrogel at different pH values.

| pH | Catechol-Boronate Complexation | Adhesive State | Work of Adhesion (Wadh) |

| Acidic (e.g., pH 3) | Not formed | Strong Adhesion | High (e.g., 460 ± 110 mJ/m²) |

| Basic (e.g., pH 9) | Formed | Weak Adhesion | Low (reduced by ~4.2 times) |

This table demonstrates the pH-tunable adhesion of a hydrogel containing both dopamine methacrylamide and this compound, based on the formation and dissociation of the catechol-boronate complex. nih.gov

One of the most extensively studied applications of 3-APBA is in the development of glucose-sensitive materials. scientific.netnih.gov This is due to the ability of the boronic acid group to form reversible covalent bonds with the diol groups present in glucose. nih.govrsc.org This interaction forms the basis for glucose sensors and self-regulated insulin (B600854) delivery systems. mdpi.comrsc.org

The recognition of glucose by 3-APBA is based on the principles of boronic acid-diol chemistry. Phenylboronic acid (PBA) and its derivatives can reversibly bind with molecules containing 1,2- or 1-3-diol functionalities, such as glucose, to form five- or six-membered cyclic boronate esters. acs.orgresearchgate.netnih.gov

This interaction is pH-dependent. The reaction is more favorable at a pH above the pKa of the boronic acid, where the boronic acid is in its tetrahedral boronate form. researchgate.net The binding of a diol like glucose to the boronic acid lowers its apparent pKa, meaning the complex is stable at a more neutral pH. nih.gov

In a polymer system containing 3-APBA, the binding of glucose leads to a shift in the equilibrium from the less hydrophilic, neutral boronic acid to the more hydrophilic, anionic boronate ester. mdpi.com This change in hydrophilicity and charge density within the polymer network can trigger a macroscopic response, such as the swelling of a hydrogel or the disassembly of a nanoparticle, which can be used to signal the presence of glucose or to release an encapsulated drug like insulin. mdpi.comacs.org

Glucose-Sensitive Materials

Volume Changes and Swelling Behavior of Hydrogels in Response to Glucose

Hydrogels incorporating this compound (3-APB) exhibit significant volume changes and swelling behavior in response to varying glucose concentrations. This responsiveness is rooted in the reversible covalent complexation between the phenylboronic acid (PBA) moiety and the diol groups of glucose. The fundamental mechanism involves an equilibrium between an uncharged, trigonal planar form of the boronic acid and a charged, tetrahedral boronate anion. The formation of the tetrahedral boronate is facilitated by the presence of hydroxyl ions (higher pH) and is further stabilized by condensation with a diol like glucose mdpi.comumons.ac.be.

The binding of glucose to the PBA groups within the hydrogel network increases the charge density, leading to a rise in the Donnan osmotic pressure mdpi.comumons.ac.beacs.org. This osmotic influx of water causes the hydrogel to swell mdpi.comumons.ac.be. The stoichiometry of the PBA-glucose complex plays a crucial role in the swelling behavior. At low glucose concentrations, a 2:1 complex (two PBA units to one glucose molecule) can form, acting as an additional crosslink and potentially causing the hydrogel to shrink nih.govnih.gov. As the glucose concentration increases, this equilibrium shifts towards the formation of two 1:1 complexes (one PBA to one glucose) nih.gov. This transition leads to a decrease in the number of crosslinks and an increase in the number of free anionic 1:1 complexes, which enhances the polymer's hydrophilicity and results in an expansion of the hydrogel volume nih.govnih.gov.

The swelling response is also influenced by the pH of the surrounding medium. At a pH below the pKa of the boronic acid, most PBA groups are in their uncharged, hydrophobic state, and glucose-induced size changes can be negligible nih.gov. As the pH increases towards and above the pKa, the equilibrium shifts towards the charged tetrahedral form, enhancing the glucose sensitivity and promoting swelling mdpi.comnih.gov. For instance, hydrogels made of methacrylamidophenylboronic acid (MPBA) and acrylamide (B121943) show a monotonic increase in swelling with rising pH mdpi.com. In contrast, terpolymer hydrogels containing a basic comonomer can exhibit polyampholyte behavior with swelling minima at intermediate pH values mdpi.com.

| Hydrogel System | Condition | Observed Behavior | Reference |

|---|---|---|---|

| PHEMA-based hydrogel with PBA | Hypoglycemic (low glucose) | Formation of highly crosslinked 2:1 PBA-glucose complexes. | nih.gov |

| PHEMA-based hydrogel with PBA | Normoglycemic (8 mM glucose) | Transesterification reaction releases ~41% of pinacol (B44631), indicating complex conversion. | nih.gov |

| PHEMA-based hydrogel with PBA | Hyperglycemic (12 mM glucose) | Conversion to loosely crosslinked 1:1 complexes, leading to hydrogel expansion. ~84% pinacol release. | nih.gov |

| p(MPBA-co-AAm) hydrogel | Increasing glucose concentration (at pH > 8.5) | Shrinkage of the hydrogel due to the formation of crosslinking bridges between polymer chains. | mdpi.com |

| PBA-functionalized hydrogel grating | Glucose concentration from 0 to 50 mM | Volumetric swelling due to increased Donnan osmotic pressure from PBA-glucose complexation. | umons.ac.be |

Glucose-Responsive Micelles and Nanoparticles

Copolymers containing this compound can self-assemble into micelles and nanoparticles that exhibit glucose-responsive behavior, making them promising carriers for self-regulated drug delivery systems tandfonline.comacs.org. These systems are typically block copolymers where one block contains the glucose-sensing 3-APB moiety and another block is hydrophilic, such as poly(ethylene glycol) (PEG) or poly(N-isopropylacrylamide) (PNIPAM) tandfonline.comacs.orgnih.gov.

In aqueous solutions, these copolymers assemble into core-shell structures. For example, PEG-b-(PAA-co-PAAPBA) forms micelles with a hydrophobic core composed of the PBA-containing block and a hydrophilic PEG shell acs.orgnih.gov. The introduction of glucose into the system leads to the binding of glucose to the PBA units in the core. This complexation increases the hydrophilicity of the core, causing the micelles to swell and, in some cases, disaggregate acs.orgnih.gov. This glucose-triggered change in the micellar structure can be harnessed to control the release of encapsulated drugs, such as insulin acs.orgnih.gov. The rate of drug release can be modulated by the external glucose concentration acs.orgnih.gov.

Similarly, nanoparticles formulated from 3-APB-containing polymers demonstrate glucose sensitivity. Novel core-shell nanoparticles have been synthesized by the self-assembly of a block copolymer like poly(N-isopropylacrylamide)-block-poly(this compound) (PNIPAM-b-PAPBA) tandfonline.com. These nanoparticles can be tuned by glucose-induced swelling at appropriate pH and temperatures tandfonline.com. Another approach involves block copolymerization of 3-APB with plant extracts, such as p-hydroxyphenylethyl anisate, to create nanoparticles with good pH and glucose sensitivity for insulin delivery nih.govbohrium.com. Studies have shown that insulin-loaded nanoparticles made from poly(this compound-block-N-vinyl caprolactam) can effectively encapsulate insulin and exhibit a glucose-responsive release profile dovepress.com. For instance, a glucose concentration of 3 mg/mL was shown to be conducive to the release of insulin from these nanoparticles, confirming their glucose sensitivity dovepress.com.

| Polymer System | Structure | Glucose Response Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| PEG114-b-(PAA63-co-PAAPBA107) | Core-shell micelles | Swelling and disaggregation of micelles upon glucose binding to the PAAPBA core. | Controlled insulin release. | acs.orgnih.gov |

| PNIPAM136-b-PAPBA16 | Core-shell complex micelles | Glucose-induced swelling at appropriate pH and temperature. | Self-regulated drug delivery. | tandfonline.com |

| p(AAPBA-b-NVCL) | Spherical nanoparticles | Glucose binding to p(AAPBA) induces release of encapsulated insulin. | Insulin delivery. | dovepress.com |

| p-hydroxyphenethyl anisate and 3-APB | Nanoparticles | Good pH and glucose sensitivity under physiological conditions. | Hypoglycemic nano-drug delivery. | nih.govbohrium.com |

Temperature-Sensitive and Glucose-Sensitive Hydrogels

The integration of this compound into temperature-responsive polymer networks, most commonly based on poly(N-isopropylacrylamide) (PNIPAM), yields hydrogels with dual sensitivity to both temperature and glucose nih.govdovepress.comscientific.net. PNIPAM is well-known for its lower critical solution temperature (LCST) around 32°C in water, above which it undergoes a phase transition from a swollen, hydrophilic state to a shrunken, hydrophobic state.

Incorporating the hydrophobic PBA moiety into the PNIPAM chain typically decreases the volume phase transition temperature of the resulting copolymer hydrogel mdpi.com. This allows for the tuning of the temperature response. At temperatures above the LCST and in the absence of glucose, the hydrogel is in a collapsed state. The addition of glucose triggers the complexation with PBA units, which converts the hydrophobic PBA into a hydrophilic boronate ester complex nih.govmdpi.com. This increase in hydrophilicity and charge density within the network counteracts the temperature-induced collapse, causing the hydrogel to swell even at temperatures above its LCST nih.govmdpi.com.

This dual-responsive behavior is highly desirable for creating "smart" drug delivery systems. For example, poly(NIPAM-co-APBA-co-AA) microcapsules have been developed that show reversible swelling and shrinking at 37°C in response to glucose concentration changes in the physiological range mdpi.com. To enhance the speed and magnitude of the glucose response, advanced architectures such as comb-type grafted hydrogels have been created nih.gov. These hydrogels, which feature poly(NIPAM-co-AAPBA) side chains grafted onto a cross-linked network of the same polymer, exhibit a rapid response to glucose due to the freely mobile ends of the grafted chains nih.gov. Injectable nanogels with interpenetrating networks of PNIPAM, dextran, and poly(this compound) have also been shown to have reversible glucose sensitivity under physiological conditions nih.gov.

| Hydrogel System | Stimuli | Response | Key Feature | Reference |

|---|---|---|---|---|

| poly(NIPAM-co-AAPBA) | Temperature > LCST | Hydrogel shrinks/collapses. | Incorporation of hydrophobic PBA lowers the LCST. | nih.govmdpi.com |

| poly(NIPAM-co-AAPBA) | Temperature > LCST, + Glucose | Hydrogel swells. | Glucose-PBA complexation increases hydrophilicity, counteracting the temperature effect. | nih.govmdpi.com |

| Comb-type grafted poly(NIPAM-co-AAPBA) | Change in glucose concentration | Rapid swelling/shrinking response. | Freely mobile grafted side chains enhance response kinetics. | nih.gov |

| poly(NIPAAm-Dex-AAmPBA) nanogels | Glucose under physiological conditions | Reversible size change and release of insulin. | Injectable nanogel with interpenetrating polymer networks. | nih.govmdpi.com |

Molecular Recognition and Sensing Technologies

The ability of this compound to reversibly bind with diols forms the basis of its application in molecular recognition and sensing technologies, particularly for carbohydrates nsf.govresearchgate.net. When polymerized, the 3-APB moieties act as synthetic receptors. However, isolated boronic acids often suffer from poor solubility and binding affinity in neutral aqueous solutions, which are typical physiological conditions nsf.govresearchgate.net. To overcome these limitations, 3-APB is often copolymerized with hydrophilic monomers to create water-soluble polymers nsf.govresearchgate.net. This polymeric architecture enhances both the solubility and the binding affinity through multivalent interactions researchgate.net.

Carbohydrate Sensing and Differentiation

Polymers containing 3-APB have been successfully employed as supramolecular receptors for sensing and differentiating various carbohydrates in aqueous solutions nsf.govresearchgate.net. A common technique used is the indicator displacement assay. In this method, the boronic acid-containing polymer is first complexed with a reporter dye that also has diol groups. The addition of a target carbohydrate analyte, which has a higher affinity for the boronic acid receptor, displaces the dye. The resulting change in the optical signal (absorbance or fluorescence) of the free dye is then measured to quantify the analyte nsf.govresearchgate.net.

For example, a water-soluble copolymer, poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid (PMAA-co-AAPBA), combined with oxidized hematoxylin (B73222) dye, has been used to create a sensing ensemble nsf.govresearchgate.net. This system was capable of successfully differentiating a range of both monosaccharides and disaccharides in neutral aqueous solution, demonstrating the effectiveness of the polymeric receptor approach nsf.govresearchgate.net.

Materials based on 3-APB are widely used for the detection of monosaccharides. The binding affinity of boronic acids to different monosaccharides varies, which allows for a degree of selectivity. Generally, boronic acids bind more strongly to sugars with vicinal cis-diols on a five-membered furanose ring (like fructose (B13574) and ribose) than to those on a six-membered pyranose ring (like glucose and galactose) nsf.govresearchgate.net.

Sensing systems have been developed using various platforms. A copolymer of poly(N-hydroxyethyl acrylamide) and this compound (PHEAA-ran-PAAPBA) was developed as a sensing fluid for viscosity-based continuous glucose monitoring nih.gov. This system showed high binding specificity to glucose in a reversible manner nih.gov. Self-assembled monolayers (SAMs) of phenylboronic acid derivatives on gold surfaces have also been used with surface plasmon resonance (SPR) to detect monosaccharides at very low concentrations mdpi.com. These systems showed a particular selectivity for fructose mdpi.com. Fluorescent sensors have also been synthesized from 3-aminophenylboronic acid, which can exhibit a ratiometric response to different monosaccharides, with some novel monoboronic acid sensors showing anomalous sensitivity for glucose over fructose nih.gov.

| Sensing System | Target Monosaccharides | Detection Principle | Key Finding | Reference |

|---|---|---|---|---|

| PMAA-co-AAPBA with dye | Fructose, glucose, galactose, ribose | Indicator displacement assay (UV/vis and fluorescence) | Successfully differentiated the tested monosaccharides. Binding affinity is higher for cis-diols on five-membered rings. | nsf.govresearchgate.net |

| PHEAA-ran-PAAPBA fluid | Glucose | Viscosity change | High binding specificity and sensitivity for glucose sensing in the range of 27-468 mg/dL. | nih.gov |

| Phenylboronic acid SAM on Au | Fructose, glucose, galactose, mannose | Surface Plasmon Resonance (SPR) | Sensitive detection at low concentrations (1.0 × 10−12 M) with selectivity for fructose. | mdpi.com |

| Monoboronic acid fluorescent sensor | Glucose, fructose, galactose | Ratiometric fluorescence change | Anomalous higher sensitivity for glucose over fructose (Kd = 26 mM for glucose vs. 2.1 mM for fructose). | nih.gov |

The sensing and differentiation of disaccharides using 3-APB-based systems present a greater challenge due to their larger size and more complex structures compared to monosaccharides. However, polymeric receptors have shown promise in this area as well.

Enhancement of Water Solubility and Binding Affinity for Aqueous Sensing

A significant challenge in the development of sensors for biological applications is ensuring the effective operation of sensing elements in an aqueous environment. Isolated boronic acids typically exhibit poor water solubility and limited binding affinity for diols in physiological conditions, which hampers their practical use. tandfonline.comrsc.org The incorporation of this compound into hydrophilic polymer structures is a highly effective strategy to overcome these limitations.

By copolymerizing 3-APB with hydrophilic monomers, the resulting materials exhibit enhanced solubility and improved affinity for target analytes in water. tandfonline.comrsc.orgnih.gov This approach grafts the boronic acid sensing motif onto a soluble polymeric support, thereby improving its interaction with water and, consequently, its accessibility to target molecules like carbohydrates. tandfonline.comrsc.org

For instance, copolymers of 3-APB with methacrylic acid (MAA) have been synthesized to create poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid (PMAA-co-AAPBA). tandfonline.comrsc.orgnih.gov The PMAA component was specifically selected for its excellent hydrophilic properties. Research has shown that a copolymer containing just 6% molar ratio of the 3-APB monomer maintains water solubility across a broad pH spectrum, making it a viable receptor for carbohydrate sensing in aqueous media. rsc.org

Another notable example is the copolymerization of 3-APB with N-hydroxyethyl acrylamide to form poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid (PHEAA-ran-PAAPBA). tandfonline.comnih.gov This copolymer was developed to enhance the anti-fouling characteristics of implantable sensors designed for continuous glucose monitoring. tandfonline.comscbt.com The hydrophilic nature of the polymer backbone not only improves water solubility but can also contribute to a "neighbor coordinating effect," where adjacent hydrophilic groups (like the hydroxyl group in PHEAA) may assist in stabilizing the boronic acid-diol interaction, further enhancing binding affinity. nih.gov

Table 1: Copolymers of this compound for Enhanced Aqueous Sensing

| Copolymer Name | Monomers | Key Enhancement | Application |

|---|---|---|---|

| PMAA-co-AAPBA | Methacrylic acid, this compound | Enhanced water solubility and binding affinity | Carbohydrate sensing |

| PHEAA-ran-PAAPBA | N-hydroxyethyl acrylamide, this compound | Improved hydrophilicity and anti-fouling properties | Continuous glucose monitoring |

Biosensor Applications

The responsive nature of this compound-based materials makes them ideal candidates for a variety of biosensor applications. Their ability to specifically interact with biologically relevant molecules like glucose and glycoproteins has led to the development of innovative sensing platforms.

Continuous glucose monitoring (CGM) is critical for the management of diabetes. Hydrogels containing this compound are at the forefront of non-enzymatic CGM technology. These hydrogels function by swelling or shrinking in response to changes in glucose concentration. mdpi.comnih.govresearchgate.net This volumetric change is driven by the reversible formation of a cyclic boronate ester between the phenylboronic acid group and the cis-diol groups of glucose. The formation of the negatively charged boronate ester increases the Donnan osmotic pressure within the hydrogel, leading to controlled swelling. mdpi.com

This principle has been harnessed in various sensing modalities. For example, holographic photonic hydrogel sensors have been developed where the glucose-induced swelling of a 3-APB-containing polymer matrix alters the diffraction wavelength of an embedded interference layer, resulting in a colorimetric readout. researchgate.net Another approach involves the use of hydrogel optical fibers made from copolymers of acrylamide and 3-APB. Changes in glucose levels cause the fiber to swell or shrink, which alters the refractive index and can be detected as a change in light transmission. nih.gov These systems offer a promising alternative to traditional enzyme-based sensors, which can suffer from degradation over time. mdpi.com

To achieve exceptionally high specificity in molecular recognition, researchers have combined the principles of molecular imprinting and aptamer-based sensing with the unique properties of this compound. This is particularly useful for distinguishing between molecules with very similar structures. tandfonline.com

A prime example is the detection of adenosine (B11128). The most common DNA aptamer for adenosine also binds to deoxyadenosine (B7792050) with similar affinity. tandfonline.com However, adenosine possesses a cis-diol on its ribose sugar, whereas deoxyadenosine does not. By creating a molecularly imprinted polymer (MIP) hydrogel that incorporates both an adenosine-specific aptamer and 3-APB, a dual-recognition system is established. tandfonline.com

Glycoproteins play crucial roles in numerous biological processes, and their detection and isolation are vital for diagnostics and proteomics research. Materials functionalized with this compound serve as synthetic lectin mimetics for the specific capture and enrichment of glycoproteins. rsc.orgnih.govnih.gov

The boronic acid groups on these materials interact with the cis-diol moieties present in the carbohydrate (glycan) chains of glycoproteins. rsc.orgnih.gov This boronate affinity interaction allows for the selective separation of glycoproteins from complex biological samples like human serum. nih.govnih.gov

Various platforms have been developed for this purpose. For instance, silica (B1680970) nanoparticles have been functionalized with 3-APB to create a stationary phase for glycoprotein (B1211001) capture. By employing a molecular imprinting strategy where a template glycoprotein like horseradish peroxidase (HRP) is used, recognition cavities specific to the template can be created, leading to enhanced binding affinity and selectivity. rsc.orgnih.gov Similarly, poly(this compound-co-ethylene dimethacrylate) monolithic columns have been synthesized for the specific capture and one-step purification of glycoproteins from samples such as bovine serum. nih.gov

Drug Delivery Systems and Therapeutics

The ability of this compound-based polymers to respond to specific physiological stimuli, such as changes in glucose concentration or pH, makes them highly suitable for the development of "smart" drug delivery systems. scbt.comchemimpex.com These systems can be engineered to release therapeutic agents in a controlled and sustained manner precisely when and where they are needed.

Polymers and nanoparticles incorporating this compound are extensively researched for creating autonomous, self-regulated drug delivery vehicles. tandfonline.commdpi.comnih.govresearchgate.net The primary mechanism for controlled release is the stimuli-responsive structural change of the polymer matrix.

A major application is in the development of glucose-responsive systems for insulin delivery. tandfonline.comrsc.orgnih.gov In these systems, insulin is encapsulated within a hydrogel or nanoparticle matrix containing 3-APB. Under normal blood glucose levels, the matrix remains in a collapsed or non-swollen state, retaining the insulin. When glucose levels rise, glucose molecules diffuse into the matrix and bind to the boronic acid groups. This binding event increases the charge density and hydrophilicity of the polymer, causing the matrix to swell and release the entrapped insulin. tandfonline.comnih.govnih.govrsc.org

Several copolymer systems have been designed to achieve this effect. For example, nanoparticles made from poly(this compound-block-N-vinylcaprolactam) (p(AAPBA-b-NVCL)) have demonstrated the ability to effectively lower blood sugar levels in animal models for over 72 hours. nih.gov Another system using galactosylated block copolymers with 3-APB showed high insulin loading and sustained release for more than 96 hours. tandfonline.com

Beyond glucose, pH is another critical trigger for controlled release. nih.govnih.govresearchgate.netnih.gov The binding affinity of boronic acid to diols is pH-dependent, generally increasing at pH values above its pKa. nih.govrsc.org This property is exploited to design drug delivery systems that target acidic environments, such as tumors. Nanoparticles made from Dextran and poly(this compound) have been loaded with the chemotherapy drug doxorubicin, showing a sustained and significantly enhanced release profile at the lower pH characteristic of tumor microenvironments compared to physiological pH. nih.gov

Table 2: Examples of 3-APB-Based Systems for Controlled and Sustained Drug Release

| Polymer System | Stimuli | Drug Delivered | Key Research Finding |

|---|---|---|---|

| p(AAPBA-b-NVCL) Nanoparticles | Glucose | Insulin | Sustained release and effective blood sugar control for over 72 hours. nih.gov |

| Galactosyl-block-p(AAPBA) Nanoparticles | Glucose | Insulin | High drug loading and sustained release for over 96 hours in mice. tandfonline.com |

| Dextran-PAPBA Nanoparticles | pH | Doxorubicin | Sustained and strongly pH-dependent release, favoring acidic environments. nih.gov |

| P(AAPBA-co-DMAEM)/β-CD Hydrogel | pH, Temperature, Ionic Strength | Diclofenac Sodium | Triple-responsive system enabling pulsatile drug release. researchgate.net |

| PNIPAM-b-PAPBA Micelles | Glucose, pH, Temperature | Model Drugs | Multi-responsive core-shell nanoparticles for tunable drug delivery. nih.gov |

Insulin Delivery Systems for Diabetes Management

The development of "smart" insulin delivery systems that can mimic the function of a healthy pancreas is a primary goal in diabetes care. This compound (3-APBA) is a key component in creating glucose-sensitive materials that can automatically release insulin in response to elevated blood sugar levels. dovepress.com These systems hold the promise of improving glycemic control and reducing the complications associated with diabetes. nih.gov

The fundamental principle behind glucose-sensitive insulin release from 3-APBA-based materials lies in the reversible covalent bonding between the boronic acid group and diols present in glucose molecules. mdpi.com Phenylboronic acid (PBA) and its derivatives are recognized as effective glucose sensors for this reason. nih.gov In an aqueous environment, the PBA moiety exists in equilibrium between an uncharged, hydrophobic state and a charged, hydrophilic state. nih.gov

At low glucose concentrations, the material remains in a relatively stable state. However, as blood glucose levels rise, the increased concentration of glucose molecules leads to the formation of boronate esters with the 3-APBA units within the material. mdpi.com This interaction causes a structural change in the material, such as the swelling of a hydrogel or the disassembly of nanoparticles. mdpi.comresearchgate.net This physical change increases the permeability of the material, facilitating the release of encapsulated insulin. When glucose levels decrease, the equilibrium shifts, the boronate ester bonds dissociate, and the material returns to its original state, thereby reducing or stopping the insulin release. This self-regulating mechanism offers a dynamic response to fluctuating glucose concentrations. mdpi.com

To effectively protect insulin from degradation and deliver it in a controlled manner, researchers have developed various nanoparticle and micelle formulations incorporating this compound. These nanocarriers are designed to encapsulate insulin and release it in a glucose-dependent fashion.

One approach involves the synthesis of block copolymers, such as poly(this compound-block-N-vinylcaprolactam) or p(AAPBA-b-NVCL), which can self-assemble into nanoparticles. nih.gov These nanoparticles, typically ranging in size from 150 to 300 nm, can efficiently load insulin and exhibit a sustained release in response to glucose. nih.gov The block copolymer design is advantageous for creating core-shell structures that enhance glucose sensitivity and insulin loading capacity. nih.gov

Another strategy utilizes the self-assembly of copolymers like poly(ethylene glycol)-b-poly(acrylic acid-co-acrylamidophenylboronic acid) into core-shell micelles. researchgate.net In this system, the hydrophobic core, composed of the phenylboronic acid-containing block, encapsulates the insulin. The presence of glucose triggers the swelling and potential disaggregation of these micelles, leading to the controlled release of the therapeutic protein. researchgate.net

Furthermore, novel systems have been developed using polyhedral oligosilsesquioxane (POSS) modified with 3-aminophenylboronic acid (APBA) to encapsulate insulin. researchgate.netnih.gov These formulations result in micelles that demonstrate glucose-responsiveness at neutral pH and have shown high insulin entrapment efficiency. researchgate.netnih.gov

Below is a table summarizing various nanoparticle and micelle formulations for insulin delivery:

| Formulation | Polymer/Components | Key Findings |

| Glucose-Sensitive Nanoparticles | poly(this compound-block-N-vinyl caprolactam) p(AAPBA-b-NVCL) | Successfully synthesized nanoparticles with a size range of 150-300 nm. The particles are glucose- and temperature-sensitive and provide sustained insulin release. Showed low toxicity in cell and animal studies and were effective in lowering blood sugar levels for up to 72 hours. nih.gov |

| Self-Assembled Hybrid Nanoparticles | poly(this compound) (pAPBA) / poly(2-lactobionamidoethyl methacrylate) (pLAMA) | Formed stable core-shell nanoparticles of about 200 nm. The formulation was found to be non-cytotoxic and designed to improve the nasal adsorption of insulin. |

| Glucose-Responsive Micelles | Poly(ethylene glycol)-block-poly(acrylic acid-co-acrylamidophenylboronic acid) [PEG-b-(PAA-co-PAAPBA)] | Self-assembled into core-shell micelles that swell and disaggregate in response to glucose. The rate of insulin release can be controlled by varying the glucose concentration. researchgate.net |

| POSS-Based Nanoparticles | Polyhedral oligosilsesquioxane (POSS) modified with 3-aminophenylboronic acid (APBA) and PEG-insulin | Achieved an insulin entrapment efficiency of 73.2%. These micelles demonstrated a rapid and responsive glucose-triggered release of insulin at a neutral pH. researchgate.netnih.gov |

Ophthalmic Drug Delivery in Contact Lens Materials

The application of this compound extends to ophthalmic drug delivery, particularly through its incorporation into contact lens materials. nih.gov Conventional eye drops are often inefficient, with a significant portion of the drug being lost. mdpi.comarvojournals.org Medicated contact lenses offer a promising alternative by providing prolonged and controlled drug release directly at the site of action. nih.govmdpi.com

Researchers have synthesized and incorporated polymerizable 3-(acrylamido)phenylboronic acid (APBA) into common hydrogels used in contact lens manufacturing, such as poly(2-hydroxyethylmethacrylate) (PHEMA), polyvinylpyrrolidone (B124986) (PVP), and poly(N,N-dimethyl acrylamide) (PDMA). nih.gov The presence of the phenylboronic acid moiety in these hydrogels was found to promote the sustained release of model ophthalmic drugs like atropine (B194438) and dexamethasone. nih.gov This sustained release is attributed to the hydrophobic nature of the PBA group, which can modulate the release kinetics of the entrapped drug. nih.gov

Furthermore, the boronic acid groups can interact with diols present in wetting agents like hyaluronan and hydroxypropyl guar, potentially improving the comfort of the contact lens for the wearer. nih.gov This dual functionality of enhancing drug retention and improving biocompatibility makes 3-APBA a valuable component in the design of advanced therapeutic contact lenses. nih.gov

Self-Regulated Drug Delivery Systems

The inherent glucose-sensitivity of this compound makes it an ideal building block for self-regulated drug delivery systems. nih.gov These "smart" systems can autonomously adjust the rate of drug release in response to specific biological signals, thereby maintaining therapeutic drug levels and improving treatment efficacy. nih.govresearchgate.net

The primary application of this self-regulating capability is in the development of closed-loop insulin delivery systems for diabetes. nih.gov Hydrogels, microgels, and nanogels functionalized with PBA can undergo reversible changes in their physical properties, such as swelling or shrinking, in direct proportion to the ambient glucose concentration. nih.gov This allows for a pulsatile release of insulin that more closely mimics the physiological function of the pancreas. rsc.org For instance, a dual-responsive hydrogel was developed that exhibited acute pH- and glucose-responsive insulin release under physiological conditions. rsc.org

Cancer Treatment and Targeted Therapies

The unique chemical properties of phenylboronic acid and its derivatives are also being leveraged for targeted cancer therapy. nih.govnih.gov A key strategy in modern oncology is to develop therapies that selectively target cancer cells while minimizing damage to healthy tissue. mdpi.com Phenylboronic acid-based materials have emerged as promising candidates for this purpose due to their ability to selectively bind to sialic acid residues, which are often overexpressed on the surface of cancer cells. nih.govnih.gov

This specific interaction can be exploited to design drug delivery systems that preferentially accumulate at the tumor site. For example, miniaturized nano/micromotors have been developed for targeted drug delivery to human breast cancer cells. nih.gov These devices featured an outer layer of poly(3-aminophenylboronic acid) which facilitated pH-dependent behavior and controlled drug release. nih.gov The development of such targeted systems, including antibody-drug conjugates (ADCs) and other nanocarriers, represents a significant advancement in creating more effective and less toxic cancer treatments. dana-farber.org

Advanced Research Directions and Future Perspectives

Integration of AAPBA with Emerging Materials and Technologies

The ability of AAPBA to be incorporated into polymer structures allows for the creation of "smart" materials that can respond to specific chemical or physical stimuli. This has led to significant advancements in fields requiring dynamic and responsive systems.

Researchers have drawn inspiration from nature to create high-performance, pH-responsive soft actuators using copolymers of acrylamide (B121943), acrylic acid, and 3-acrylamidophenylboronic acid (P(AAm-AAc-3-AAPBA)). nih.gov These bilayer hydrogels, inspired by the movement of drosera leaves, exhibit rapid and large-amplitude bidirectional bending behaviors when the ambient pH is adjusted. nih.gov The actuator's bending orientation and degree can be precisely and reversibly controlled. nih.gov For instance, a hydrogel strip can achieve a 360° bend at pH 1 and a -360° bend at pH 13. nih.gov

These bioinspired systems demonstrate significant potential as soft actuators, with demonstrated applications as bionic flowers and manipulators capable of grabbing and moving objects. nih.gov The underlying mechanism involves changes in the hydrogel's crosslinking density in response to pH shifts; the material precipitates and becomes denser in acidic environments, while it absorbs water and expands in alkaline solutions. nih.gov

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Bending Behavior | pH Adjustment (pH 1 to 13) | Fast, large-amplitude, bidirectional bending | nih.gov |

| Maximum Bending Angle | pH 1 | 360° | nih.gov |

| Maximum Bending Angle (Reverse) | pH 13 | -360° | nih.gov |

| Actuation Mechanism | pH change | Alteration of hydrogel crosslinking density | nih.gov |

| Demonstrated Application | Acidic Environment | Grabbing a 1g clip and moving it freely | nih.gov |

The integration of AAPBA into nanomaterials has opened new avenues for drug delivery and molecular sensing. Stable, core-shell hybrid nanoparticles have been formed through the covalent complexation between the boronic acid groups of poly(this compound) (pAPBA) and the hydroxyl groups of poly(2-lactobionamidoethyl methacrylate) (pLAMA). researchgate.net These self-assembled nanoparticles, approximately 200 nm in size, have been investigated as carriers for nasal insulin (B600854) delivery. researchgate.net

Furthermore, AAPBA is a key monomer in molecular imprinting, a technique used to create polymer matrices with tailor-made binding sites for specific target molecules. rsc.org This approach has been used to develop an adenosine-selective aptamer-MIP (molecularly imprinted polymer). koreascience.kr By copolymerizing an acrydite-modified adenosine (B11128) aptamer with AAPBA in the presence of the adenosine template, researchers created a material with significantly high selectivity for adenosine over similar molecules like deoxyadenosine (B7792050) and cytidine. koreascience.kr This highlights the potential of AAPBA-based imprinted polymers in creating highly specific sensors and recognition platforms. Hybrid materials combining these imprinted polymers with inorganic nanoparticles, such as iron oxide or quantum dots, are being explored to add functionalities like magnetic guidance or fluorescence imaging. rsc.orgacs.org

Theoretical and Computational Studies of AAPBA Interactions

To refine the design of AAPBA-based materials, researchers are increasingly turning to theoretical and computational methods. These studies provide fundamental insights into the interactions of boronic acids at a molecular level. Density Functional Theory (DFT) has been employed to characterize the binding energy of boronic acid derivatives within the binding pockets of proteins, such as the urokinase-type plasminogen activator. nih.gov Such computational analyses help in identifying key amino acid residues involved in binding and in predicting the stability of the ligand-protein complex. nih.gov

Another critical area of computational study is the determination of the acidity constant (pKa) of arylboronic acids. The pKa is a crucial parameter as it governs the binding affinity with diols. mdpi.com Computational quantum chemistry has been used to calculate the pKa of various arylboronic acids, revealing that factors such as the conformation of hydroxyl groups and their substituents must be considered to achieve accurate results that align with experimental values. researchgate.net

Expanding the Scope of Molecular Recognition Beyond Diols

While the reversible covalent bonding with cis-diols is the most well-known feature of boronic acids, recent research has significantly expanded the scope of molecules that AAPBA and its derivatives can recognize.

Sialic Acids : Phenylboronic acids exhibit a strong and selective interaction with N-acetylneuraminic acid (sialic acid), a sugar residue often overexpressed on the surface of cancer cells. nih.govnih.govrsc.org This binding can be anomalously strong at physiological pH, suggesting a selective recognition of sialic acid residues on glycoproteins and gangliosides. nih.gov This interaction is being actively explored for cancer cell targeting and diagnosis. rsc.org

Amino-Phenolic Compounds : Phenylboronic acid can form stable, six-membered cyclic complexes with amino phenolic compounds through N,O-coordination. nih.gov This interaction has been leveraged for the non-covalent fluorescent labeling of proteins. nih.gov

Fluoride (B91410) Ions : The boronic acid group can selectively interact with fluoride ions to form a trifluoroboronate anion. nih.gov This interaction has been utilized to develop fluorescent probes for fluoride detection, where the binding event triggers a change in the probe's spectral properties. nih.gov

Reactive Oxygen Species (ROS) : The carbon-boron bond in phenylboronic acid is susceptible to cleavage by reactive oxygen species like hydrogen peroxide (H₂O₂). mdpi.com This property is being used to design materials that decompose and release a payload in response to ROS, which are often present at elevated levels in disease microenvironments. mdpi.com

Clinical Translation and Biocompatibility Considerations

The potential for AAPBA-based materials to be used in clinical applications hinges on their biocompatibility and behavior in vivo. Several studies have begun to address these critical aspects.

Copolymers designed for biomedical applications, such as poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid (PHEAA-ran-PAAPBA), have been developed with the goal of creating biocompatible sensors for use in subcutaneous tissues. nih.gov In vitro experiments have demonstrated that certain AAPBA-based nanoparticles are non-cytotoxic. researchgate.net For example, pAPBA/pLAMA hybrid nanoparticles showed no cytotoxicity on Caco-2 cells, and histological assessments of nasal tissue after administration revealed no lesions. researchgate.net Similarly, Dextran-poly(this compound) nanoparticles have shown good biocompatibility and cell membrane penetrability in vitro. alfa-chemistry.com

These biocompatibility findings, coupled with the functional advantages of AAPBA, support its potential for clinical translation in areas such as self-regulated drug delivery, cancer therapy (e.g., Boron Neutron Capture Therapy), and continuous glucose monitoring. nih.govnih.govalfa-chemistry.com However, researchers note that for drug delivery applications, the degradability of the polymer matrix is a key consideration, as nondegradable materials can be unfavorable for blood clearance, potentially limiting their clinical use. nih.gov

| Material | Biocompatibility Finding | Potential Clinical Application | Reference |

|---|---|---|---|

| pAPBA/pLAMA nanoparticles | Non-cytotoxic on Caco-2 cells; no lesions in nasal epithelium | Nasal drug delivery (e.g., insulin) | researchgate.net |

| PHEAA-ran-PAAPBA copolymers | Designed as a biocompatible sensing fluid | Implantable MEMS sensors for continuous glucose monitoring | nih.gov |

| Dextran-PAPBA nanoparticles | Good biocompatibility and cell membrane penetrability (in vitro) | Boron Neutron Capture Therapy (BNCT) and chemotherapy | alfa-chemistry.com |

| Multifunctional chitosan/PBA nanohydrogels | Designed with improved biocompatibility and degradability | Self-regulated drug delivery | nih.gov |

常见问题

Basic Research Questions

Q. How is 3-acrylamidophenylboronic acid synthesized, and what critical parameters influence its purity and yield?

- Methodological Answer : AAPBA is synthesized via nucleophilic substitution between 3-aminophenylboronic acid and acryloyl chloride under alkaline conditions. Key parameters include:

- Reaction pH : Maintained at ~6.3 using NaOH to prevent side reactions and ensure boronic acid stability .

- Temperature control : Acryloyl chloride is added dropwise at 0–10°C to avoid thermal decomposition, followed by gradual warming to room temperature .

- Purification : Precipitation in acidic conditions (pH 4–5) removes unreacted monomers, confirmed via NMR and FTIR .

Q. What structural features of AAPBA enable its glucose-responsive behavior in polymers?

- Methodological Answer : AAPBA’s boronic acid group forms reversible covalent bonds with diols (e.g., glucose). The equilibrium between trigonal (uncharged) and tetrahedral (charged) boronate states governs glucose sensitivity:

- At neutral pH, AAPBA predominantly adopts a trigonal form, which shifts to tetrahedral upon glucose binding, altering polymer hydrophilicity .

- This pH-dependent equilibrium is exploited in insulin delivery systems, where glucose-induced swelling triggers drug release .

Q. What are the primary biomedical applications of AAPBA-based polymers?

- Methodological Answer : AAPBA is integrated into stimuli-responsive polymers for:

- Drug delivery : Poly(AAPBA-b-DMAEMA) block copolymers release insulin in response to glucose via pH/glucose-dependent conformational changes .

- Cancer therapy : Collagen-PAPBA nanoparticles encapsulate doxorubicin, enhancing tumor targeting and reducing systemic toxicity in ovarian cancer models .

- Glycoprotein enrichment : AAPBA-functionalized magnetic nanoparticles selectively bind glycoproteins (e.g., ovalbumin) via boronate affinity, achieving >90% specificity .

Advanced Research Questions

Q. How do pH and temperature variations affect the stability and functionality of AAPBA-containing hydrogels?

- Methodological Answer : AAPBA’s boronate-diol binding is pH- and temperature-sensitive, requiring precise experimental design:

- pH optimization : At pH 7.4–8.5, AAPBA’s tetrahedral form dominates, enhancing glucose binding. Below pH 6, protonation reduces affinity, necessitating buffered systems .

- Temperature effects : Swelling kinetics of AAPBA gels follow sigmoidal curves, with critical transition temperatures (e.g., 35–40°C) altering pore size and drug release rates .

- Validation : Use dynamic light scattering (DLS) and spectroscopic ellipsometry to monitor hydrogel swelling ratios under varying conditions .

Q. What strategies improve the integration of AAPBA into multi-stimuli-responsive polymers for biomedical devices?

- Methodological Answer : Co-polymerization with thermoresponsive monomers (e.g., NIPAAm) enables dual glucose/temperature sensitivity:

- Free radical polymerization : Synthesize P(NIPAAm-co-AAPBA) with tunable lower critical solution temperatures (LCST) via monomer ratio adjustments .

- Characterization : Confirm phase transitions using turbidimetry and DLS. For example, LCST shifts from 32°C to 38°C with 10–20% AAPBA incorporation .

- In vivo testing : Monitor glucose-triggered insulin release in diabetic models using fluorescence-labeled nanoparticles .

Q. How can AAPBA-based materials be optimized for selective glycoprotein enrichment in proteomic studies?

- Methodological Answer : Surface functionalization and imprinting enhance specificity:

- Molecular imprinting : Silica nanoparticles coated with AAPBA and APTES/OTMS create glycoprotein-specific cavities (e.g., for HRP), achieving 15-fold higher binding vs. non-imprinted controls .

- Magnetic separation : Fe3O4@PAAPBA nanoparticles achieve 798 mg/g glycoprotein capacity, with 5-cycle reusability and <5% efficiency loss .

- Competitive elution : Use sorbitol (0.1 M, pH 3.0) to disrupt boronate-diol bonds, ensuring high-purity elution .

Q. What mechanisms underlie the dynamic covalent behavior of AAPBA in boronic ester-based star polymers?

- Methodological Answer : AAPBA’s boronic acid reacts with diols (e.g., PEG-diols) to form reversible ester linkages:

- Arm-first polymerization : Poly(AAPBA-b-DMA) block copolymers crosslink with multifunctional diols, forming star polymers with PDMA coronas .

- Competitive exchange : Monofunctional diols (e.g., glucose) dissociate stars via ester bond rearrangement, enabling tunable drug release kinetics .

- Validation : Use <sup>11</sup>B NMR to track boronate ester formation/degradation .

Q. How does AAPBA interact with immune cells, and what implications does this have for biocompatibility?

- Methodological Answer : AAPBA’s boronic acid binds glycoproteins on lymphocyte surfaces, inducing mitogenic responses:

- In vitro assays : Poly(AAm-co-AAPBA) stimulates murine T-cell proliferation (3-fold ↑ [<sup>3</sup>H]thymidine uptake vs. controls) .

- Toxicity screening : AAPBA-based nanoparticles show <10% hemolysis at 1 mg/mL and >80% cell viability in MTT assays .

- In vivo safety : No acute toxicity observed in rodent models at therapeutic doses (10 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。